molecular formula C18H13N3O3S3 B2917461 Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate CAS No. 864938-87-4

Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2917461
CAS No.: 864938-87-4
M. Wt: 415.5
InChI Key: KBXPQXZJLWSMKM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H13N3O3S3 and its molecular weight is 415.5. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-2-24-17(23)11-9-25-18(20-11)21-15(22)13-7-8-14(26-13)16-19-10-5-3-4-6-12(10)27-16/h3-9H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXPQXZJLWSMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific biological activities. For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.

Pharmacokinetics

Thiazole derivatives generally exhibit good bioavailability, with properties such as solubility in water and alcohol, and sparing solubility in organic solvents and dyes. The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular levels, depending on their specific biological activities. For instance, some thiazole derivatives have been found to induce cell death in cancer cells, while others have been found to inhibit the growth of bacteria or fungi.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives. The exact influence would depend on factors such as the compound’s chemical structure and the specific biological activity.

Biological Activity

Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate is a complex organic compound characterized by its unique combination of thiazole and thiophene rings, along with a benzo[d]thiazole moiety. This structural complexity is believed to contribute significantly to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The compound features several key structural components:

  • Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.
  • Benzo[d]thiazole Moiety : This component enhances the pharmacological potential of the compound.
  • Ethyl Ester Functional Group : Improves solubility and bioavailability.

These features suggest that the compound may interact with various biological targets, leading to its therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing thiazole and thiophene moieties can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-710.5
NCI-H4608.3

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains. The presence of the thiazole ring is particularly noted for enhancing antimicrobial efficacy.

Antimicrobial Efficacy Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Compounds with similar thiazole structures have been implicated in the inhibition of inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiophene-2-carboxamide intermediates. For example, coupling reactions between benzo[d]thiazole derivatives and thiophene-carboxamides in ethanol under reflux, followed by crystallization from DMF or ethanol/water mixtures, yield target products (64–74% yields) . Key steps include:

  • Use of methyl acetoacetate or ethyl cyanoacetate as nucleophiles.
  • Monitoring reaction progress via TLC and purification by recrystallization.
  • Characterization via IR (e.g., C=O stretching at 1680–1720 cm⁻¹) and 1H NMR^1 \text{H NMR} (e.g., thiazole protons at δ 7.7–8.0 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 6.5–8.5 ppm) and ester/alkyl groups (e.g., ethyl CH3_3 at δ 1.2–1.4 ppm) .
  • HPLC or LC-MS : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions:

  • Optimize geometry using a 6-31G(d,p) basis set.
  • Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer potential .
  • Include solvent effects (e.g., ethanol) via the Polarizable Continuum Model (PCM) .

Q. How can unexpected byproducts during synthesis be identified and addressed?

  • Methodological Answer : Case Study: A failed attempt to synthesize triazolopyrimidine derivatives (Scheme 3 in ) yielded bis(5-(benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-yl)ethanone. Resolution steps:

  • Mechanistic Analysis : Use 1H NMR^1 \text{H NMR} to detect unreacted starting materials or intermediates.
  • X-ray Crystallography : Resolve ambiguous structures (e.g., SHELX software for single-crystal analysis) .
  • Reaction Optimization : Adjust stoichiometry, temperature, or catalysts (e.g., LiCl in ethanol for hydrazine coupling) .

Q. What strategies enhance the compound’s photophysical properties for sensing applications?

  • Methodological Answer : Modify substituents to tune absorption/emission:

  • Introduce electron-withdrawing groups (e.g., nitro or cyano) to redshift λmax_{\text{max}} (e.g., ~450 nm in acetonitrile/water) .
  • Fluorescence titration with anions (e.g., CN⁻) in PBS-buffered ACN/H2_2O (1:9 v/v) to assess quenching/efficiency .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions:

  • Replace benzo[d]thiazole with benzimidazole or oxadiazole .
  • Compare bioactivity (e.g., antibacterial assays via MIC determination) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., CDK9) .

Data Contradictions and Resolution

  • vs. 4 : The failed triazolopyrimidine synthesis contrasts with successful thiazole derivatization . Resolution lies in reaction conditions (e.g., solvent polarity, catalysts).
  • vs. 14 : DFT accuracy for thermochemistry must be validated against experimental NMR/X-ray data to resolve electronic structure discrepancies.

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